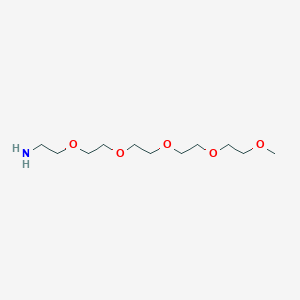

2,5,8,11,14-Pentaoxahexadecan-16-amine

Overview

Description

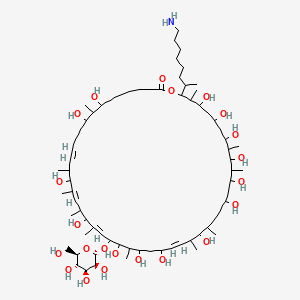

2,5,8,11,14-Pentaoxahexadecan-16-amine, also known as m-PEG5-amine, is a PEG linker containing an amino group with 5 PEG units . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The hydrophilic PEG spacer increases solubility in aqueous media .

Molecular Structure Analysis

The molecular formula of 2,5,8,11,14-Pentaoxahexadecan-16-amine is C11H25NO5 . The average mass is 251.320 Da and the monoisotopic mass is 251.173279 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5,8,11,14-Pentaoxahexadecan-16-amine include a density of 1.0±0.1 g/cm3, boiling point of 324.5±32.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 56.7±3.0 kJ/mol, flash point of 143.5±18.8 °C, index of refraction of 1.444, molar refractivity of 65.3±0.3 cm3, and molar volume of 245.6±3.0 cm3 .Scientific Research Applications

Copper and Lead Complexation

A study on the coordination features of polyamine macrocycles, including 2,5,8,11,14-pentaoxahexadecan-16-amine, with metals like Cd(II) and Pb(II) was conducted. These macrocycles form 1:1 metal complexes with varied coordination environments, highlighting their potential in metal complexation studies (Arranz et al., 2001).

Synthesis of Biobased Amines

A comprehensive review on the synthesis of biobased primary and secondary amines, including compounds like 2,5,8,11,14-pentaoxahexadecan-16-amine, was presented. The study covered their use as building blocks for material chemistry, emphasizing the growing interest in biobased polymers for various applications (Froidevaux et al., 2016).

Metal-Initiated Amination of Alkenes and Alkynes

Research on the catalytic production of organic molecules, including the formation of carbon-nitrogen bonds in amines, was explored. This study is pertinent to the understanding of reactions involving compounds like 2,5,8,11,14-pentaoxahexadecan-16-amine in the context of catalytic hydroaminations (Müller & Beller, 1998).

Catalytic Reductive Aminations

A review on catalytic reductive aminations for the synthesis of various kinds of amines, including compounds similar to 2,5,8,11,14-pentaoxahexadecan-16-amine, was conducted. The focus was on the use of molecular hydrogen in these reactions, indicating its relevance in the synthesis of pharmaceuticals and other chemicals (Murugesan et al., 2020).

Synthesis and Characterization of Polymer Adducts

A study on the synthesis and characterization of barium beta-diketonate polyether adducts, involving compounds like 2,5,8,11,14-pentaoxahexadecan-16-amine, was carried out. This research is significant in the context of metalorganic chemical vapor deposition and has implications in materials science (Gardiner et al., 1991).

properties

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO5/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQYVGMCDPUCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,8,11,14-Pentaoxahexadecan-16-amine | |

CAS RN |

5498-83-9 | |

| Record name | 5498-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.